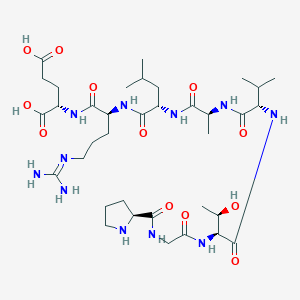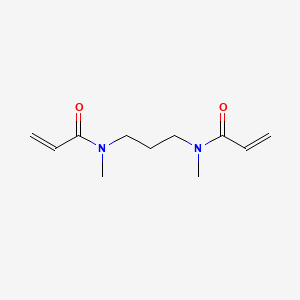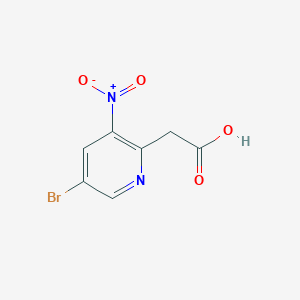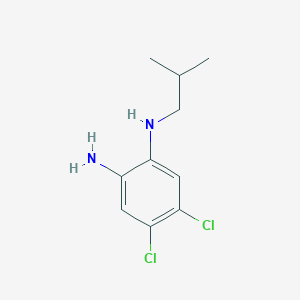
4,5-Dichloro-N~1~-(2-methylpropyl)benzene-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Dichloro-N~1~-(2-methylpropyl)benzene-1,2-diamine is an organic compound with a complex structure that includes two chlorine atoms and a 2-methylpropyl group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dichloro-N~1~-(2-methylpropyl)benzene-1,2-diamine typically involves multiple steps:
Friedel-Crafts Acylation:
Chlorination: The benzene ring is then chlorinated to introduce the chlorine atoms at the 4 and 5 positions.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. These methods would include the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4,5-Dichloro-N~1~-(2-methylpropyl)benzene-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as iron powder in acidic medium are used.
Substitution: Nucleophiles like sodium methoxide can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce various amines.
Aplicaciones Científicas De Investigación
4,5-Dichloro-N~1~-(2-methylpropyl)benzene-1,2-diamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in developing new pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 4,5-Dichloro-N~1~-(2-methylpropyl)benzene-1,2-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
4,5-Dichlorobenzene-1,2-diamine: Lacks the 2-methylpropyl group.
2,5-Dichlorobenzene-1,4-diamine: Different positioning of chlorine and amine groups.
Uniqueness
4,5-Dichloro-N~1~-(2-methylpropyl)benzene-1,2-diamine is unique due to the presence of both chlorine atoms and the 2-methylpropyl group, which can influence its reactivity and interactions with other molecules .
Propiedades
Número CAS |
649763-39-3 |
|---|---|
Fórmula molecular |
C10H14Cl2N2 |
Peso molecular |
233.13 g/mol |
Nombre IUPAC |
4,5-dichloro-2-N-(2-methylpropyl)benzene-1,2-diamine |
InChI |
InChI=1S/C10H14Cl2N2/c1-6(2)5-14-10-4-8(12)7(11)3-9(10)13/h3-4,6,14H,5,13H2,1-2H3 |
Clave InChI |
JNJUQHTUXPJCJM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CNC1=CC(=C(C=C1N)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


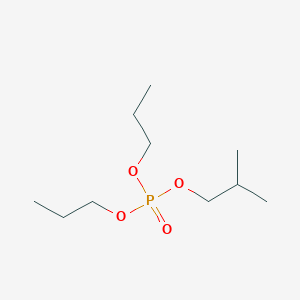
![2-[1-(lambda~1~-Thallanyl)cyclopenta-2,4-diene-1-carbonyl]phenyl acetate](/img/structure/B12594659.png)
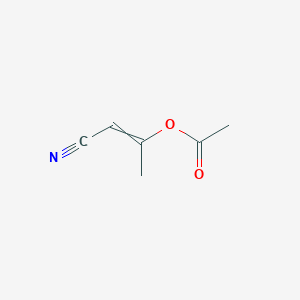


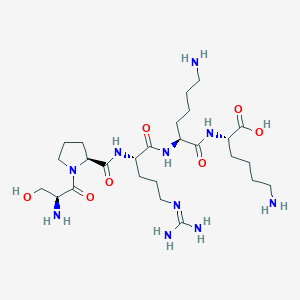
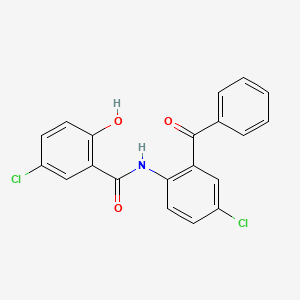
![6,6'-Bis({[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)-2,2'-bipyridine](/img/structure/B12594697.png)

![3-Methoxy-2-methyl-N-[1-(3-methylbenzoyl)cyclobutyl]benzamide](/img/structure/B12594703.png)
![4-[(9,9-Dimethyl-9H-fluoren-2-YL)(phenyl)amino]benzoic acid](/img/structure/B12594710.png)
